molecular formula C10H15N3O B2751468 (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine CAS No. 2290835-06-0

(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine

Cat. No.: B2751468
CAS No.: 2290835-06-0
M. Wt: 193.25
InChI Key: KMUXTFULNJVPML-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminocyclopentanes. These compounds are characterized by the presence of an amine group attached to a cyclopentane ring. The specific structure of this compound includes a 6-methylpyridazin-3-yloxy group attached to the cyclopentane ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclopentane ring is replaced by an amine.

    Attachment of the 6-Methylpyridazin-3-yloxy Group: This step involves the reaction of the cyclopentane derivative with a 6-methylpyridazin-3-ol derivative under suitable conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases may be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules could provide insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure could impart specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials, catalysts, or other industrial applications. Its chemical properties could make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine would involve its interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure may allow it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine: Unique due to its specific substitution pattern and stereochemistry.

    Other Aminocyclopentanes: Compounds with similar cyclopentane rings but different substituents.

    Pyridazinyl Derivatives: Compounds with pyridazinyl groups attached to various scaffolds.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopentane ring, an amine group, and a 6-methylpyridazin-3-yloxy group. This combination may impart unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyridazin-3-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-6-10(13-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXTFULNJVPML-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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